molecular formula C19H27N3O2S B2375123 N,N-dicyclohexyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-99-4

N,N-dicyclohexyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2375123
CAS RN: 532965-99-4
M. Wt: 361.5
InChI Key: YITAUKOWXOOBHD-UHFFFAOYSA-N
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Description

“N,N-dicyclohexyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound with the molecular formula C19H27N3O2S. It has an average mass of 361.502 Da and a monoisotopic mass of 361.182404 Da .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which includes the compound , involves various synthetic approaches. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Singh et al. developed an efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .


Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized various thiazolo[3,2-a]pyrimidine derivatives with the aim of exploring their biological activities. These compounds have shown promise in several areas, including antimicrobial, anti-inflammatory, and antitumor activities. For example, the synthesis of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides has led to the identification of compounds with antimicrobial activity (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015). Similarly, studies have reported the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, exploring their potential in creating compounds with desirable biological properties (Peterlin-Mašič, Malešič, Breznik, & Krbavčič, 2000).

Antifungal and Anticancer Properties

The antifungal and anticancer potentials of thiazolo[3,2-a]pyrimidines have been a significant focus. The synthesis of these compounds often leads to the discovery of novel agents capable of inhibiting the growth of various pathogens and cancer cells. For instance, specific derivatives have been synthesized and screened for their antifungal properties, showcasing differences in sensitivity across different fungi species (Vicentini, Romagnoli, Andreotti, & Mares, 2007). Additionally, certain thiazolo[3,2-a]pyrimidines have been evaluated for their antitumor activities, identifying compounds with significant activity against various human tumor cell lines (Becan & Wagner, 2008).

Chemical Synthesis and Modification

The chemical synthesis and modification of thiazolo[3,2-a]pyrimidines involve intricate processes that enable the creation of a wide array of derivatives with potential application in drug development and other areas of biotechnology. Innovations in synthetic methodologies allow for the efficient production of these compounds, highlighting the versatility and importance of thiazolo[3,2-a]pyrimidines in medicinal chemistry and chemical synthesis (Wang, Guo, Tang, Zhang, Tao, & Lu, 2014).

Mechanism of Action

While the specific mechanism of action for “N,N-dicyclohexyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not explicitly mentioned in the sources, it’s worth noting that derivatives of thiazolo[3,2-a]pyrimidine are promising scaffolds for the design of new medicines, including anticancer drugs .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target . This suggests potential future directions in the development of new therapeutic agents.

properties

IUPAC Name

N,N-dicyclohexyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c23-17-16(13-20-19-21(17)11-12-25-19)18(24)22(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h13-15H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITAUKOWXOOBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CN=C4N(C3=O)CCS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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